3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Overview
Description
3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide: is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyridine core, a bromophenyl group, and a methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system.
Introduction of the Bromophenyl Group: This can be achieved through a nucleophilic substitution reaction where a bromophenyl derivative is introduced.
Attachment of the Methylphenyl Group: This step involves the coupling of the methylphenyl group to the triazolopyridine core.
Formation of the Carbamoyl and Sulfanyl Groups: These groups are introduced through a series of reactions involving carbamoylation and thiolation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various nucleophiles can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced aromatic rings.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology
Drug Development:
Biochemical Studies: Used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The triazolopyridine core is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile compound used in liquid crystal polymers.
Dichloroaniline: An aniline derivative with two chlorine atoms.
Uniqueness
3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its triazolopyridine core and the presence of both bromophenyl and methylphenyl groups provide a distinct chemical profile that can be leveraged for specific scientific and industrial purposes.
Properties
IUPAC Name |
3-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O2S/c1-14-2-7-18(8-3-14)25-21(30)15-4-11-19-26-27-22(28(19)12-15)31-13-20(29)24-17-9-5-16(23)6-10-17/h2-12H,13H2,1H3,(H,24,29)(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPDDAFNEMHVRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)Br)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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